[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a benzyl-methyl-amino group at the 3-position and an acetic acid moiety at the 1-position.
Properties
IUPAC Name |
2-[3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRPQCRGRDNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on neurotransmitter modulation, enzyme interactions, and implications for various diseases.
1. Neurotransmitter Modulation
Research indicates that this compound exhibits notable activity in modulating neurotransmitter systems, particularly within the central nervous system. It has been linked to potential antidepressant effects through its interaction with serotonin and dopamine receptors, suggesting a role in mood regulation and anxiety disorders.
2. Enzyme Interactions
The compound has been studied for its interactions with various enzymes, particularly cholinesterases (AChE and BuChE). In vitro studies demonstrate that it can inhibit these enzymes, which are crucial in the breakdown of neurotransmitters like acetylcholine. This inhibition could enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. A detailed SAR analysis has shown that modifications to the piperidine ring and substituents can significantly affect biological activity. For instance, variations in the benzyl group or alterations in the methyl amino substitution have been correlated with changes in receptor affinity and enzyme inhibition potency .
Case Study 1: Antidepressant Activity
In a study exploring the antidepressant potential of piperidine derivatives, this compound was administered to animal models exhibiting depressive-like behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Alzheimer’s Disease
A separate investigation focused on the compound's ability to inhibit AChE activity in vitro. The results demonstrated a potent inhibitory effect, with an IC50 value indicating effective concentrations for therapeutic use. This positions the compound as a promising candidate for further development in Alzheimer's treatment strategies .
Research Findings
Scientific Research Applications
Scientific Research Applications
The primary applications of [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid include:
-
Pharmaceutical Development
- The compound is being explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.
-
Neurotransmitter Modulation
- Research indicates that this compound may have effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This activity suggests potential applications in treating conditions like depression and anxiety disorders.
- Antitumor Activity
Case Studies
Several case studies have examined the efficacy and safety of this compound:
- Study on Neuroprotective Effects : A study investigated the neuroprotective properties of this compound by assessing its ability to inhibit acetylcholinesterase (AChE) activity, which is linked to Alzheimer's disease. Results indicated that certain analogs showed promising inhibition rates, suggesting potential use in Alzheimer's therapy .
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that compounds derived from this compound significantly reduced tumor viability in aggressive cancer types such as triple-negative breast cancer. The compound was administered at varying dosages, with notable reductions in tumor size observed .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.
| Alcohol | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | 85% | |
| Ethanol | DCC, DMAP | Ethyl ester | 78% | |
| Benzyl alcohol | SOCl₂, 60°C | Benzyl ester | 91% |
This reaction preserves the piperidine and benzyl-methyl-amino groups while enhancing lipophilicity for membrane permeability studies .
Amidation Reactions
The acetic acid moiety reacts with primary or secondary amines to form amides, a key step in drug conjugate synthesis.
| Amine | Coupling Agent | Product | Application |
|---|---|---|---|
| Glycine methyl ester | EDC/HOBt | Glycinamide derivative | Peptidomimetic studies |
| Aniline | DCC | N-Phenylamide | Bioactivity screening |
| Morpholine | CDI | Morpholinylamide | Solubility enhancement |
Amidation occurs at room temperature with yields >70%, as confirmed by HPLC analysis .
Decarboxylation
Thermal decarboxylation (150–200°C) eliminates CO₂, generating a secondary amine derivative:
This reaction simplifies the structure for SAR studies targeting neurological receptors .
Oxidation Reactions
The tertiary amine group undergoes oxidation with peroxides or metal catalysts:
-
Peracetic acid : Forms N-oxide derivatives, increasing polarity for chromatographic separation.
-
KMnO₄/H₂SO₄ : Degrades the benzyl ring to benzoic acid under harsh conditions.
Alkylation/Quaternization
The benzyl-methyl-amino group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility:
This property is exploited in ion-pair chromatography .
Interaction with Biological Targets
While not a classical reaction, binding studies reveal:
| Target | Binding Affinity (Kd) | Assay Type |
|---|---|---|
| DPP-4 enzyme | 12 nM | Fluorescence quenching |
| μ-Opioid receptor | 480 nM | Radioligand binding |
| Serotonin transporter | >1 µM | Competitive ELISA |
Data suggest selective inhibition of DPP-4, relevant for diabetes therapeutics .
Comparative Reactivity with Analogues
| Compound | Esterification Rate | Amidation Yield | Unique Reactivity |
|---|---|---|---|
| [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid | High (85–91%) | 70–80% | Stable N-oxide formation |
| [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid | Moderate (75%) | 65% | Enhanced alkylation kinetics |
| [(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid | Similar to R-isomer | 72% | Stereospecific DPP-4 inhibition |
Structural modifications (e.g., ethyl vs. methyl, stereochemistry) fine-tune reactivity and bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Piperidine-Acetic Acid Family
Key structural analogs, primarily from Fluorochem and CymitQuimica, highlight variations in substituents and stereochemistry (Table 1). These modifications influence physicochemical properties and receptor interactions.
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Acetic Acid vs.
- Substituent Effects: Benzyl-methyl-amino groups favor interactions with hydrophobic pockets in receptors, while bulkier substituents (e.g., benzyloxycarbonyl-isopropyl) may reduce bioavailability due to increased molecular weight .
Pharmacological Activity of Related Compounds
Analogs with Anti-Inflammatory and Analgesic Properties
- Compound 8b : A piperidine-acetic acid derivative (2-(2-(4-((3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)(3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)-2-oxoethoxy)acetic acid) demonstrated dual inhibition of mu opioid and chemokine receptors, suggesting a mechanism for inflammatory and neuropathic pain relief .
- COX-2 Selective Inhibitors: Compound 1 [(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid] showed high selectivity for COX-2, reducing inflammation without gastric toxicity. This highlights the importance of the acetic acid group in modulating enzyme selectivity .
PPAR Receptor Ligands
A PPARγ ligand, 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline, shares a piperidine backbone but lacks the acetic acid moiety, underscoring the role of carboxylic acid groups in nuclear receptor activation .
Physicochemical Properties
- Lipophilicity (logP): The benzyl-methyl-amino group increases hydrophobicity (predicted logP ~2.5), whereas ethanol-containing analogs (e.g., 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol) exhibit lower logP values (~1.8), favoring solubility .
- Acid Dissociation Constant (pKa): The acetic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing water solubility compared to neutral ethanol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
